molecular formula C18H16O2 B11943219 1,3,5,7-Tetramethylanthracene-9,10-dione CAS No. 6332-05-4

1,3,5,7-Tetramethylanthracene-9,10-dione

Cat. No.: B11943219
CAS No.: 6332-05-4
M. Wt: 264.3 g/mol
InChI Key: ISQFYHBWKRJRKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetramethylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,3,5,7-tetramethylbenzene with phthalic anhydride, followed by cyclization and oxidation steps . The reaction typically requires the use of a Lewis acid catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,3,5,7-Tetramethylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

1,3,5,7-Tetramethylanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,5,7-tetramethylanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of four methyl groups enhances its stability and alters its electronic properties compared to other anthraquinone derivatives .

Properties

CAS No.

6332-05-4

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1,3,5,7-tetramethylanthracene-9,10-dione

InChI

InChI=1S/C18H16O2/c1-9-5-11(3)15-13(7-9)17(19)16-12(4)6-10(2)8-14(16)18(15)20/h5-8H,1-4H3

InChI Key

ISQFYHBWKRJRKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(C=C(C=C3C2=O)C)C)C

Origin of Product

United States

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